1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

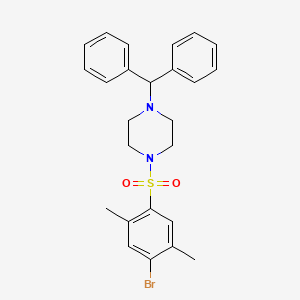

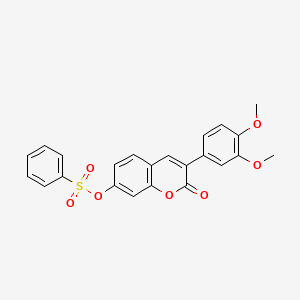

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, also known as NPPP, is an organic compound that has been studied extensively in the scientific community. It is a colorless solid that can be synthesized in a variety of ways, and its structure is composed of an amide group, a nitro group, and an aromatic ring. NPPP has been found to have a variety of applications in scientific research, including its use as an inhibitor of protein kinases and phosphatases, its ability to modulate signal transduction pathways, and its potential to be used as a drug delivery system.

Applications De Recherche Scientifique

Chemical Reactions and Properties

Nitrosation of ureas, including compounds structurally related to 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, has been explored to understand their chemical reactivity and potential in synthesizing various nitrosated products. For instance, Miyahara (1986) investigated the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas to produce nitroso derivatives, examining their chemical and antitumor activities (Miyahara, 1986).

Material Science and Molecular Complexation

In the field of materials science, research on molecular complexation to design noncentrosymmetric structures for nonlinear optics highlighted the role of urea derivatives. Muthuraman et al. (2001) discussed how molecular complexes formed with urea derivatives exhibit significant second harmonic generation activity, a key property for nonlinear optical materials (Muthuraman et al., 2001).

Catalysis and Polymerization

N-aryl-N′-pyridyl ureas, including those with nitrophenyl groups, have been studied for their substituent effects on the thermal latent initiation of ring-opening polymerization of epoxides. Makiuchi et al. (2015) found that the electron-withdrawing nature of substituents on the aromatic ring influences the polymerization process, demonstrating the potential of these compounds in polymer science (Makiuchi et al., 2015).

Pharmacology and Biological Activity

In pharmacology, the interaction of urea derivatives with fluoride ions has been studied to understand the nature of urea-fluoride interactions, highlighting the potential for developing new therapeutic agents. Boiocchi et al. (2004) explored the formation of complexes between 1,3-bis(4-nitrophenyl)urea and various oxoanions, revealing insights into the hydrogen bonding and potential biological applications of these interactions (Boiocchi et al., 2004).

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIASYHZSVGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)

![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)

![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)

![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)